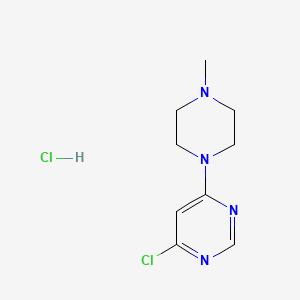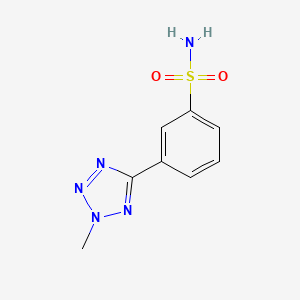
1,5-Dimethylpyrrolidine-2,4-dione triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,5-Dimethylpyrrolidine-2,4-dione triacetate” is a chemical compound with the molecular formula C12H21NO8 . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular structure of “1,5-Dimethylpyrrolidine-2,4-dione triacetate” is represented by the formula C12H21NO8 . The molecular weight of the compound is 307.3 g/mol.Aplicaciones Científicas De Investigación
Arylation Reactions
- Arylation of malonic acid derivatives using aryllead triacetates, leading to α-aryl carboxylic acids and arylated barbituric acid derivatives, was demonstrated. This method has been employed in the synthesis of anti-inflammatory compounds like Ibuprofen (Kopinski, Pinhey, & Rowe, 1984).
Photochemistry of Derivatives
- Research on 5,5-dimethyl-1H-pyrrol-2(5H)-one, prepared from 5,5-dimethylpyrrolidine-2,4-dione, revealed that N-substituted derivatives exhibit significant influence on photochemical reactivity, including photocycloaddition and photoreduction processes (Ihlefeld & Margaretha, 1992).
Photoactive Polyamides
- The preparation of photoactive polyamides containing 4-(4-dimethylaminophenyl)urazole units was achieved. These polyamides displayed notable inherent viscosities and fluorimetric properties, indicating potential applications in material science (Mallakpour & Rafiee, 2007).
Stimulus-Responsive Fluorescent Properties
- D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics were synthesized, displaying various stimulus-responsive fluorescent properties in solid state. This has implications for material science and biological imaging (Lei et al., 2016).
Multicomponent Synthesis
- Efficient synthesis of pyridine-pyrimidines via a three-component reaction was achieved, showcasing the versatility of the compound in organic synthesis (Rahmani et al., 2018).
Electrocyclic Rearrangement
- Electrocyclic rearrangement of pentamethylcyclooctapyrimidine-2,4-diones into complex dodecane systems was observed, highlighting the compound's utility in studying reaction mechanisms (Ohkura, Nishijima, & Seki, 2001).
Propiedades
IUPAC Name |
acetic acid;1,5-dimethylpyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.3C2H4O2/c1-4-5(8)3-6(9)7(4)2;3*1-2(3)4/h4H,3H2,1-2H3;3*1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMYFWLHHOVUHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC(=O)N1C.CC(=O)O.CC(=O)O.CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethylpyrrolidine-2,4-dione triacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,5-Difluorophenoxy)methyl]azetidine](/img/structure/B1405283.png)





![Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1405297.png)


![benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate](/img/structure/B1405300.png)
![methyl 5'-hydroxy-5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-6'-carboxylate](/img/structure/B1405301.png)


![(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1405306.png)